molecular formula C4H9NO2 B122546 (3S,4R)-4-aminooxolan-3-ol CAS No. 153610-14-1

(3S,4R)-4-aminooxolan-3-ol

Cat. No.: B122546
CAS No.: 153610-14-1
M. Wt: 103.12 g/mol
InChI Key: HQVKXDYSIGDGSY-QWWZWVQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4R)-4-aminooxolan-3-ol is a chiral compound characterized by its four-membered cyclic structure containing an amino group and a hydroxyl group

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with the ebolavirus glycoprotein . This interaction destabilizes the protein, which may be the mechanism of inhibition . Another potential target could be the Leukotriene B4 receptor 1 (LTB4R), which is involved in many pertinent biochemical pathways .

Mode of Action

Similar compounds have been shown to inhibit viral entry by binding the glycoprotein and destabilizing the prefusion conformation . This suggests that (3S,4R)-4-aminooxolan-3-ol might interact with its targets in a similar manner.

Biochemical Pathways

It’s worth noting that similar compounds have been shown to act as an electron donor for many redox enzymes, including nitric oxide synthetase . They are also involved in many pertinent biochemical pathways, including the formation of carbohydrate from CO2 during photosynthesis, maintenance of high levels of reduced glutathione in erythrocytes, reduction of thioredoxin, and formation of free radicals in immune cells which are used to destroy pathogens .

Pharmacokinetics

Similar compounds have been shown to be well absorbed from the gastrointestinal tract and undergo first pass metabolism in the liver . The parent drug is converted to inactive metabolites .

Result of Action

Similar compounds have been shown to transform into a 1:1 mixture of two meso forms of a compound, proving the operation of an inversion mechanism and consistent with direct nucleophilic displacement of the leaving group in the substrate .

Action Environment

It’s worth noting that similar compounds have been shown to have enhanced effectiveness in clinical environments as opposed to controlled trials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-aminooxolan-3-ol typically involves the reaction of diethylene glycol with glyoxal in the presence of a base, followed by treatment with ammonia. This method ensures the formation of the desired chiral centers and the cyclic structure.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-aminooxolan-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into

Properties

IUPAC Name

(3S,4R)-4-aminooxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c5-3-1-7-2-4(3)6/h3-4,6H,1-2,5H2/t3-,4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVKXDYSIGDGSY-QWWZWVQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CO1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330975-13-8
Record name rac-(3R,4S)-4-aminooxolan-3-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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